

# An In-depth Technical Guide to Angulatin K: Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angulatin K*

Cat. No.: *B12376975*

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## Abstract

**Angulatin K** is a naturally occurring sesquiterpene polyol ester isolated from the root bark of *Celastrus angulatus*. As a member of the  $\beta$ -dihydroagarofuran class of sesquiterpenoids, **Angulatin K** possesses a complex and highly oxygenated chemical architecture. This document provides a comprehensive overview of the chemical structure and stereochemistry of **Angulatin K**, including its physicochemical properties and biological activities. Detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment are also presented. Visualizations of key experimental workflows and structural determination logic are provided to facilitate a deeper understanding of this intricate natural product.

## Chemical Structure and Properties

**Angulatin K** is characterized by a core  $\beta$ -dihydroagarofuran skeleton, which is extensively esterified. Its molecular formula is  $C_{37}H_{42}O_{14}$ , with a corresponding molecular weight of 710.72 g/mol [1]. The structure of **Angulatin K** was elucidated through extensive spectroscopic analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR) techniques.

Chemical Structure:

The systematic name for **Angulatin K** is not readily available in the reviewed literature. However, its structure is defined by the  $\beta$ -dihydroagarofuran core and the specific arrangement of its ester functional groups. A 2D representation of the chemical structure is provided below.

Chemical structure of Angulatin K

Figure 1. 2D Chemical Structure of **Angulatin K**.

#### Physicochemical Properties:

Quantitative physicochemical data for **Angulatin K** is not extensively reported in the literature. The table below summarizes the available information.

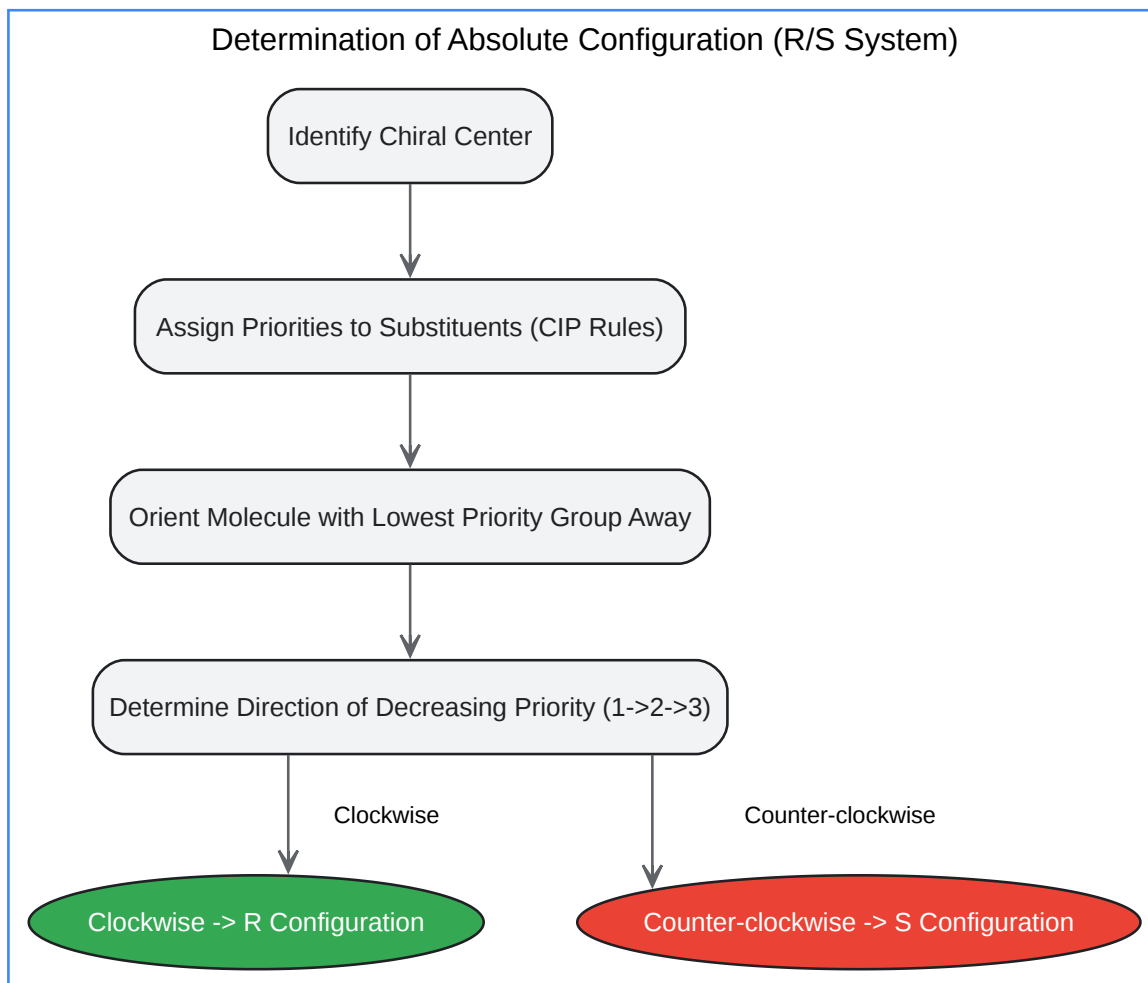
Property	Value	Reference
Molecular Formula	C37H42O14	[1]
Molecular Weight	710.72 g/mol	[1]
CAS Number	1631992-80-7	[1]
Appearance	White powder	
Solubility	Soluble in methanol, chloroform	

## Stereochemistry

The stereochemistry of **Angulatin K** is a critical aspect of its chemical identity and biological activity. The  $\beta$ -dihydroagarofuran core contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters is determined using a combination of spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR experiments, and often confirmed by X-ray crystallography of the pure compound or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. This involves prioritizing the four substituents attached to the chiral center based on atomic number and then determining the orientation of the substituents in space.

A logical workflow for determining the absolute configuration of a chiral center is illustrated in the diagram below.



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Diagram 1: Logical workflow for assigning R/S configuration.

While the complete stereochemical assignment for every chiral center in **Angulatin K** is not explicitly detailed in the readily available literature, the SMILES notation provided by some chemical suppliers implies a specific stereochemistry: CC(OC--INVALID-LINK--=O)([C@H]3OC(C)=O)--INVALID-LINK--C(--INVALID-LINK--(C[C@@H]3OC(C)=O)C)--INVALID-LINK--=O)OC(C5=CC=CC=C5)=O=O[1]. The "@" and "@@" symbols in the SMILES string denote the specific stereochemical configuration at the chiral centers. A detailed analysis of 2D

NMR data, particularly NOESY spectra, would be required to confirm the relative stereochemistry, and X-ray crystallography would provide the definitive absolute configuration.

## Biological Activity

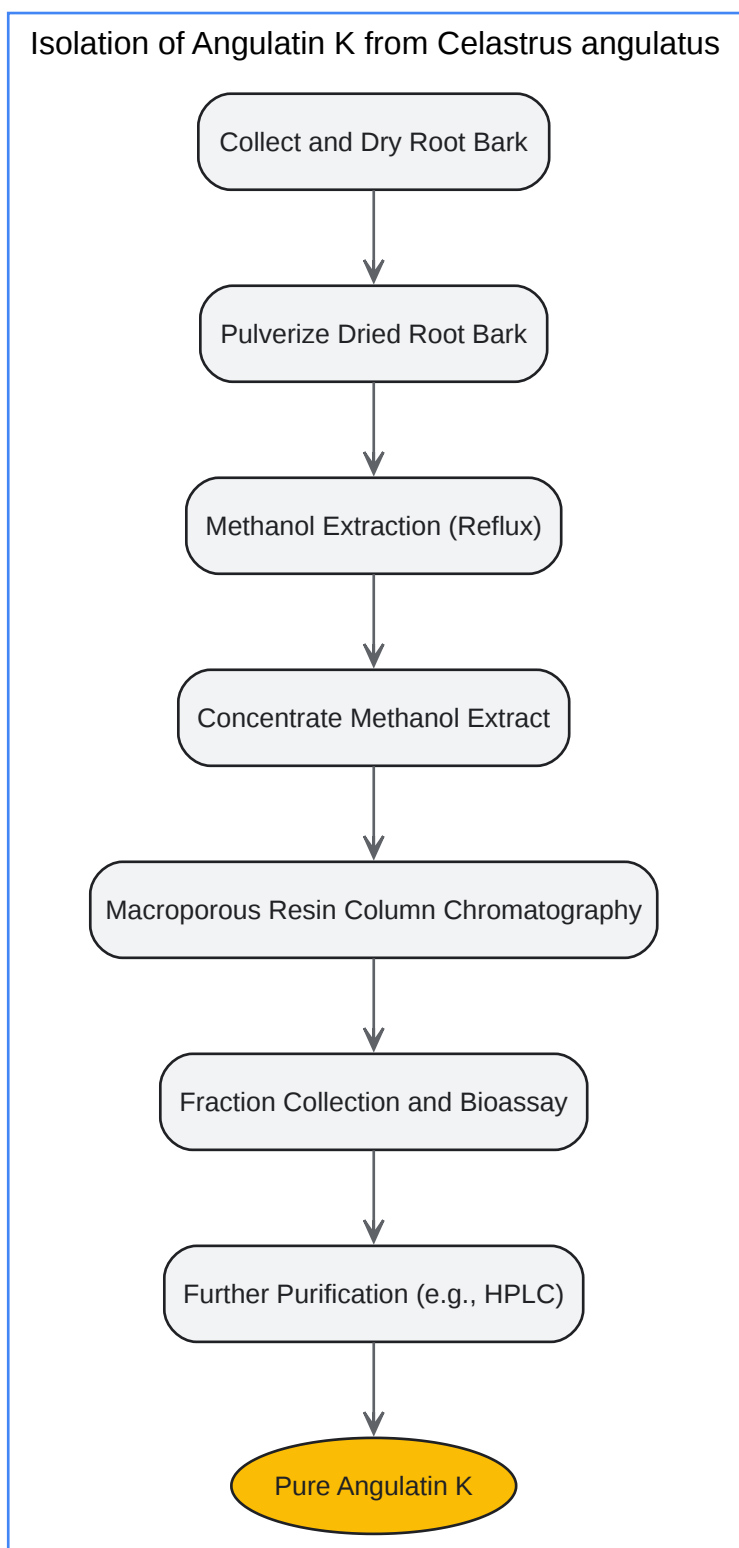
**Angulatin K** has been reported to exhibit biological activity, though research is still in its early stages. The primary activities of interest are its insecticidal and potential anticancer properties.

Activity Type	Assay Details	Result	Reference
Insecticidal	Stomach toxicity against <i>Mythimna separata</i> (4th instar larvae)	Moderate activity	
Anticancer	In vitro activity against various solid tumor cell lines (e.g., renal, breast, lung)	Reported to have anti-cancer properties	[2]

## Experimental Protocols

### Isolation of Angulatin K

**Angulatin K** is isolated from the root bark of *Celastrus angulatus*. A general workflow for its isolation is depicted below.



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Diagram 2: Experimental workflow for the isolation of **Angulatin K**.

#### Detailed Protocol:

- **Plant Material:** The root bark of *Celastrus angulatus* is collected, air-dried, and pulverized into a fine powder.
- **Extraction:** The powdered root bark is extracted with methanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is typically performed with a gradient of methanol in water.
- **Fractionation and Purification:** Fractions are collected and monitored by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC). Fractions containing **Angulatin K** are combined and further purified by repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compound.

## Structure Elucidation

The structure of **Angulatin K** is determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms within the molecule. NOESY experiments are particularly important for determining the relative stereochemistry.

## Bioactivity Assays

Insecticidal Activity Assay:

The insecticidal activity of **Angulatin K** can be assessed using various methods, including topical application, injection, or feeding assays. For stomach toxicity, a diet incorporation method is commonly used.

- **Test Organism:** A suitable insect model, such as the armyworm (*Mythimna separata*), is used.
- **Diet Preparation:** **Angulatin K** is dissolved in a suitable solvent and incorporated into an artificial diet at various concentrations.
- **Exposure:** Larvae are fed the treated diet for a specified period.
- **Assessment:** Mortality and other sublethal effects (e.g., reduced feeding, growth inhibition) are recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is then calculated.

#### Anticancer Activity Assay:

The in vitro anticancer activity of **Angulatin K** is typically evaluated using cell-based assays.

- **Cell Lines:** A panel of human cancer cell lines representing different tumor types (e.g., A549 for lung cancer, MCF-7 for breast cancer) is used.
- **Cell Culture:** The cells are maintained in appropriate culture media and conditions.
- **Treatment:** Cells are treated with various concentrations of **Angulatin K** for a defined period (e.g., 24, 48, or 72 hours).
- **Viability/Cytotoxicity Assay:** Cell viability is assessed using assays such as MTT, SRB, or CellTiter-Glo. These assays measure metabolic activity or cellular protein content, which correlates with the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.

## Conclusion

**Angulatin K** is a structurally complex sesquiterpene polyol ester with demonstrated biological activities. Its intricate stereochemistry plays a vital role in its function. Further research is warranted to fully elucidate its stereochemical details, explore its mechanism of action at a molecular level, and evaluate its potential as a lead compound for the development of new insecticides or anticancer agents. The experimental protocols and data presented in this guide provide a foundation for researchers interested in investigating this promising natural product.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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